Product packaging for 4-Cyclobutyl-4-oxobutyric acid(Cat. No.:CAS No. 889953-85-9)

4-Cyclobutyl-4-oxobutyric acid

Cat. No.: B1325301
CAS No.: 889953-85-9
M. Wt: 156.18 g/mol
InChI Key: YFJPWCSWYQDNGQ-UHFFFAOYSA-N
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Description

Significance and Structural Attributes for Chemical Research

4-Cyclobutyl-4-oxobutyric acid is a bifunctional molecule possessing both a carboxylic acid and a ketone, making it a versatile building block in organic synthesis. cymitquimica.com The chemical properties of this compound are dictated by the interplay between these two functional groups and the attached four-membered carbocycle. The carboxylic acid group allows for reactions such as esterification, while the ketone is susceptible to nucleophilic attack and reduction. cymitquimica.com

The most notable feature of this molecule is the cyclobutyl group. This strained, four-carbon ring imparts significant structural rigidity compared to analogous acyclic or larger-ring structures. cymitquimica.com This rigidity can influence the molecule's conformational preferences and, consequently, its interaction with other molecules, a property of considerable interest in fields like medicinal chemistry. cymitquimica.comnih.gov The cyclobutyl moiety is increasingly recognized as a valuable scaffold that can enhance pharmacological properties, including metabolic stability and binding efficiency, when incorporated into drug candidates. nih.gov

The compound's fundamental properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 889953-85-9 fluorochem.co.uk, sinfoochem.com, lookchem.com
Molecular Formula C₈H₁₂O₃ cymitquimica.com, nih.gov, sinfoochem.com
Molecular Weight 156.18 g/mol cymitquimica.com, sinfoochem.com
IUPAC Name 4-cyclobutyl-4-oxobutanoic acid cymitquimica.com
Canonical SMILES O=C(O)CCC(=O)C1CCC1 fluorochem.co.uk
InChI InChI=1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11) cymitquimica.com
Density 1.202 g/cm³ lookchem.com
Boiling Point 309.3 °C at 760 mmHg lookchem.com
Flash Point 155.1 °C lookchem.com

| Refractive Index | 1.504 | lookchem.com |

Overview of Research Domains Pertaining to γ-Keto Acids with Cyclobutyl Moieties

The unique structural characteristics of γ-keto acids containing cyclobutyl groups place them at the intersection of several key research domains, primarily organic synthesis, medicinal chemistry, and materials science. cymitquimica.comchemimpex.com

In organic synthesis , these compounds serve as valuable intermediates. lookchem.com The dual functionality allows for sequential or chemoselective reactions to build more complex molecular frameworks. A significant application is the synthesis of chiral γ-lactones through the asymmetric hydrogenation of the keto group. nih.gov These lactones are important structural motifs found in many natural products and are considered high-value chiral building blocks for pharmaceutical synthesis. nih.govresearchgate.net Furthermore, the cyclobutyl ketone structure itself is a precursor for creating cis-1,3-difunctionalized cyclobutanes, which are emerging scaffolds in drug design. nih.gov Research has demonstrated synthetic strategies, such as the Norrish-Yang cyclization followed by palladium-catalyzed C-C bond functionalization, to convert cyclobutyl ketones into a variety of valuable substituted cyclobutane (B1203170) derivatives. nih.gov

In medicinal chemistry , the incorporation of small, strained rings like cyclobutane into bioactive molecules is a strategy used to explore chemical space and optimize drug properties. The rigid cyclobutyl group can act as a conformationally restricted linker or as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving metabolic stability or target binding affinity. nih.gov While direct biological studies on this compound are not extensively documented in the provided search results, related ester derivatives like ethyl 4-cyclobutyl-3-oxobutanoate are utilized as intermediates in the synthesis of pharmaceuticals, particularly for targeting metabolic disorders. chemimpex.com The synthesis of complex molecules such as (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid further illustrates the utility of cyclobutyl-containing building blocks in constructing novel compounds for scientific investigation. iucr.orgresearchgate.net

In materials science , derivatives of these keto acids are explored for applications in polymer chemistry. The ability to undergo various chemical transformations makes related compounds like ethyl 4-cyclobutyl-3-oxobutanoate attractive for creating specialty polymers and other advanced materials. chemimpex.com

The table below summarizes the primary research areas where these compounds are relevant.

Table 2: Research Applications of γ-Keto Acids with Cyclobutyl Moieties

Research Domain Application / Significance Key Transformations & Concepts Source(s)
Organic Synthesis Intermediate for complex molecules; Precursor for chiral building blocks. Asymmetric hydrogenation to γ-lactones; Norrish-Yang cyclization; C-C bond functionalization. nih.gov, researchgate.net, nih.gov
Medicinal Chemistry Scaffold for drug discovery; Bioisosteric replacement. Synthesis of 1,3-disubstituted cyclobutanes; Incorporation into bioactive molecules to enhance pharmacological properties. cymitquimica.com, nih.gov, chemimpex.com

| Materials Science | Monomer for specialty polymers. | Polymerization and synthesis of advanced materials. | chemimpex.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B1325301 4-Cyclobutyl-4-oxobutyric acid CAS No. 889953-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJPWCSWYQDNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645358
Record name 4-Cyclobutyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889953-85-9
Record name 4-Cyclobutyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Cyclobutyl 4 Oxobutyric Acid and Its Analogues

Established Synthetic Pathways for γ-Keto Acids

The construction of the γ-keto acid scaffold can be achieved through several reliable synthetic methodologies. These methods often involve the formation of a key carbon-carbon bond to establish the characteristic 1,4-dicarbonyl relationship.

Friedel-Crafts Acylation Approaches for Aryl-Oxo Butyric Acids and Potential Analogues

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl γ-keto acids. rsc.orgnih.govsigmaaldrich.comyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as a cyclic anhydride (B1165640) or an acyl halide, in the presence of a Lewis acid catalyst. rsc.orgnih.govsigmaaldrich.com

A classic example is the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, prepared via the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride with aluminum chloride as the catalyst. wikipedia.org This reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring. sigmaaldrich.com The resulting ketone is generally less reactive than the starting arene, which helps to prevent multiple acylations. rsc.orgnih.gov

While traditionally applied to aromatic substrates, the principles of Friedel-Crafts acylation can be conceptually extended to activated aliphatic systems, although this is less common. For the synthesis of 4-cyclobutyl-4-oxobutyric acid, a hypothetical Friedel-Crafts-type reaction could involve the acylation of cyclobutane (B1203170) with a suitable four-carbon electrophile, though such a reaction would be challenging due to the lower reactivity of alkanes compared to arenes. More practically, cyclobutylbenzene (B3052708) could be acylated with succinic anhydride to produce 4-(4-cyclobutylphenyl)-4-oxobutanoic acid, an aryl analogue.

Table 1: Examples of Lewis Acids Used in Friedel-Crafts Acylation

Lewis AcidFormulaCommon Applications
Aluminum ChlorideAlCl₃A strong and widely used catalyst for a variety of Friedel-Crafts reactions. rsc.orgnih.gov
Boron TrifluorideBF₃A gaseous Lewis acid, often used as its etherate complex. rsc.orgnih.gov
Tin(IV) ChlorideSnCl₄A milder Lewis acid, sometimes offering better selectivity. rsc.orgnih.gov
Titanium(IV) ChlorideTiCl₄Another milder alternative to aluminum chloride. rsc.orgnih.gov

Other Carbon-Carbon Bond Forming Reactions Leading to γ-Keto Acid Scaffolds

Beyond Friedel-Crafts reactions, a diverse array of carbon-carbon bond-forming strategies has been developed for the synthesis of γ-keto acids. These methods offer alternative routes that can accommodate a wider range of functional groups and starting materials.

One modern approach involves a photoredox-catalyzed dual decarboxylative coupling of α-oxo acids and maleic anhydrides. acs.orgorganic-chemistry.org This method is advantageous as it uses maleic anhydride as a traceless equivalent of an acrylic acid, releasing carbon dioxide as the only byproduct and allowing for the synthesis of unprotected ketoacids in a single step under mild conditions. acs.org

Other notable methods include:

Reductive Carboxylation: Aryl vinyl ketones can undergo magnesium-mediated reductive carboxylation in the presence of carbon dioxide to yield γ-keto carboxylic acids. organic-chemistry.org

Organometallic Reagents: Dicarboxylic dihalides can react with organoaluminum compounds to produce γ-keto acids in good yields. google.com This method is particularly useful as it allows for the complete utilization of the alkyl groups on the aluminum reagent. google.com

From Nitroalkanes: The conjugate addition of primary nitroalkanes to α,β-unsaturated ketones, followed by a Nef reaction, provides access to γ-diketones, which can be further manipulated to form γ-keto acids. organic-chemistry.org

These varied approaches highlight the flexibility available to synthetic chemists in constructing the γ-keto acid core.

Targeted Synthesis of this compound Precursors

Direct synthetic routes to this compound are not widely reported, necessitating a focus on the synthesis of its logical precursors. A key disconnection approach would involve the formation of the bond between the cyclobutyl group and the four-carbon acid chain.

One plausible strategy would be the reaction of a cyclobutyl-containing organometallic reagent with a suitable electrophile. For instance, cyclobutylmagnesium bromide (a Grignard reagent) could be reacted with succinic anhydride. The initial nucleophilic attack would open the anhydride ring, and subsequent workup would yield the desired this compound.

Alternatively, a precursor could be a cyclobutyl-substituted ketone that is then further elaborated. For example, cyclobutyl methyl ketone could be converted to its enolate and reacted with an acetate (B1210297) equivalent that can be later hydrolyzed to the carboxylic acid.

Biocatalytic Approaches in the Synthesis of Related Oxo Acids and Stereoselective Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high stereoselectivity. acs.orgdtu.dk For the synthesis of oxo acids, several classes of enzymes are particularly relevant.

Aldolases, for example, catalyze carbon-carbon bond formation by reacting a ketone donor with an aldehyde acceptor. rsc.orgresearchgate.net This can be used to construct complex oxo acid frameworks with high control over the stereochemistry of newly formed chiral centers. nih.gov Pyruvic acid aldolases, in particular, use a 2-oxo acid as a nucleophile to forge a new C-C bond. nih.gov

Oxidative enzymes, such as D-amino acid oxidase (DAAO), can be employed in the synthesis of α-keto acids. tandfonline.com DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-imino acids, which then hydrolyze to α-keto acids. tandfonline.com By coupling this reaction with a catalase to remove the hydrogen peroxide byproduct, efficient biocatalytic cascades can be designed. tandfonline.comtandfonline.com While this example produces an α-keto acid, similar enzymatic oxidation strategies could potentially be applied to precursors of γ-keto acids.

The use of enzymes offers a green and efficient alternative to traditional chemical methods, especially when enantiopure products are desired.

Synthetic Utility of Related Oxo-Butyric Acid Derivatives as Intermediates

Butyric acid and its derivatives are valuable compounds with applications in various fields, including the chemical, food, and pharmaceutical industries. osti.govnih.gov The γ-keto functionality in compounds like this compound makes them versatile synthetic intermediates.

The ketone and carboxylic acid groups can be selectively manipulated. For example:

The ketone can undergo reduction to an alcohol, which can then participate in cyclization reactions with the carboxylic acid to form lactones.

The ketone can be a site for further carbon-carbon bond formation via reactions with organometallic reagents or Wittig-type reagents.

The carboxylic acid can be converted to esters, amides, or acid chlorides, allowing for a wide range of subsequent transformations. google.com

For example, 3-oxobutanoic acid derivatives are key intermediates in the synthesis of the antihypertensive drug clevidipine (B1669171) butyrate. google.com The versatile reactivity of oxo-butyric acid derivatives underscores their importance as building blocks in the synthesis of more complex and biologically active molecules.

Chemical Reactivity and Reaction Mechanisms of 4 Cyclobutyl 4 Oxobutyric Acid

Fundamental Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in 4-Cyclobutyl-4-oxobutyric acid, engaging in reactions typical of this functional group.

This compound can undergo esterification, a condensation reaction with an alcohol in the presence of an acid catalyst to form an ester. The most common method for this transformation is the Fischer esterification. In this equilibrium process, the carboxylic acid is treated with an excess of an alcohol (R'-OH) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. To favor the formation of the ester product, water is often removed from the reaction mixture as it is formed, thereby shifting the equilibrium to the right in accordance with Le Châtelier's principle.

Table 1: Products of Esterification of this compound with Various Alcohols

Alcohol (R'-OH)Ester Product
Methanol (CH₃OH)Methyl 4-cyclobutyl-4-oxobutanoate
Ethanol (C₂H₅OH)Ethyl 4-cyclobutyl-4-oxobutanoate
Propan-1-ol (C₃H₇OH)Propyl 4-cyclobutyl-4-oxobutanoate

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). While β-keto acids readily undergo decarboxylation upon heating, γ-keto acids such as this compound are generally more stable and require more stringent conditions for this reaction to occur. The relative stability of γ-keto acids is attributed to the formation of a less favorable six-membered cyclic transition state for decarboxylation compared to the five-membered transition state in β-keto acids.

For this compound, decarboxylation is not a spontaneous process and typically requires high temperatures. The reaction would proceed through a mechanism that does not involve the direct participation of the ketone's carbonyl group in a concerted fashion, as seen with β-keto acids.

Reactivity of the Ketone Functional Group

The ketone group (>C=O) in this compound provides another center of reactivity, primarily involving the electrophilic carbonyl carbon and the adjacent α-carbons.

The polarized carbon-oxygen double bond of the ketone group makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of ketones. A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

The reactivity of the cyclobutyl ketone in this compound towards nucleophiles is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and a more electron-deficient carbonyl carbon.

Table 2: Examples of Nucleophilic Addition Reactions with this compound

NucleophileProduct after Protonation
Hydride (from NaBH₄ or LiAlH₄)4-Cyclobutyl-4-hydroxybutyric acid
Grignard Reagent (R'MgX)4-Cyclobutyl-4-hydroxy-4-alkylbutyric acid
Cyanide (HCN)4-Cyclobutyl-4-hydroxy-4-cyanobutyric acid (a cyanohydrin)

The ketone group in this compound possesses α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group). These α-hydrogens are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion.

Under acidic or basic conditions, the ketone can exist in equilibrium with its enol tautomer. This process is known as keto-enol tautomerism. The formation of the enol or the enolate is significant as it renders the α-carbon nucleophilic. This nucleophilic character allows for a variety of reactions to occur at the α-position, such as halogenation and alkylation. The enolization of cyclobutyl ketones is a known process, and the reactivity of the resulting enolate is a key feature of their chemistry.

Influence of the Cyclobutyl Ring on Reactivity

The cyclobutyl ring is not merely a passive substituent; it exerts a notable influence on the reactivity of both the carboxylic acid and ketone functional groups through steric and electronic effects.

The strained nature of the four-membered ring affects the bond angles and hybridization of the carbon atoms within the ring. This can influence the stability of intermediates and transition states in reactions involving the adjacent functional groups. For instance, the acidity of protons on carbons attached to a cyclobutane (B1203170) ring can be affected. Research on 2-oxocyclobutanecarboxylic acid has shown a remarkable acid-strengthening effect of the cyclobutane ring, which is attributed to the increased s-character of the exocyclic bonds of the strained ring nih.govacs.org. This suggests that the carboxylic acid moiety in this compound may exhibit altered acidity compared to its acyclic or larger-ring counterparts.

Furthermore, the puckered conformation of the cyclobutane ring can create a specific steric environment around the reactive centers. This can influence the stereochemical outcome of reactions, such as nucleophilic additions to the ketone carbonyl, by favoring the approach of reagents from the less hindered face of the molecule. The cyclobutyl group can act as a chiral inducer in stereoselective reactions, guiding the formation of specific stereoisomers.

Mechanistic Investigations of Oxidation Reactions Involving γ-Keto Acids

The oxidation of γ-keto acids can proceed through several pathways, often targeting the carbon-hydrogen bonds adjacent to the carbonyl group or involving the carboxylic acid moiety. Mechanistic studies have illuminated complex, multi-step processes, including radical and concerted pathways.

A significant pathway for the low-temperature oxidation of compounds that can form γ-keto acids involves the decomposition of γ-ketohydroperoxides (KHPs). acs.orgosti.gov Computational studies using ab initio calculations have identified exothermic reactions where KHPs form a cyclic peroxide isomer. acs.orgosti.gov This isomer then decomposes through novel concerted reactions to yield carbonyl and carboxylic acid products. acs.orgosti.gov This theoretical work provides confirmation for the long-held hypothesis by Korcek and co-workers that KHPs are key precursors in carboxylic acid formation during liquid-phase autoxidation. acs.orgosti.gov The thermal decay of γ-HOOQ′═O, a type of γ-ketohydroperoxide, has been experimentally shown to form carboxylic acids and methyl ketones. acs.org

The Pinnick oxidation, which converts aldehydes to carboxylic acids, provides mechanistic insights that can be relevant to the oxidation of keto acids. Density functional theory (DFT) calculations on the Pinnick oxidation reveal that the reaction proceeds via a distorted six-membered ring transition state, forming a hydroxyallyl chlorite intermediate. wikimedia.org This intermediate then undergoes pericyclic fragmentation to yield the carboxylic acid. wikimedia.org The initial step is rate-determining, while the subsequent fragmentation is highly exergonic. wikimedia.org

Photochemical oxidation represents another route for the transformation of α-keto acids, which can offer parallels to γ-keto acids. These reactions can involve a Norrish Type II fragmentation from the triplet state for alkyl pyruvates. le.ac.uk Direct photo-oxidative decarboxylation of α-keto acids can also occur, proceeding through an electron transfer mechanism with per-acid intermediates, rather than involving singlet oxygen. le.ac.uk

The table below summarizes key findings from mechanistic studies on the oxidation of keto acids and related compounds.

Reaction TypeKey Intermediates/StatesResulting ProductsMechanistic Notes
Korcek Decompositionγ-Ketohydroperoxides, Cyclic PeroxidesCarbonyls, Carboxylic AcidsInvolves acid-catalyzed isomerization and concerted decomposition. acs.orgosti.gov
Pinnick OxidationSix-membered ring transition state, Hydroxyallyl chloriteCarboxylic Acids, Hypochlorous AcidThe first step (addition) is rate-determining and thermoneutral. wikimedia.org
Photochemical OxidationTriplet state, Per-acid intermediatesDecarboxylation productsCan proceed via Norrish Type II fragmentation or electron transfer. le.ac.uk

Intramolecular Cyclization and Rearrangement Processes in Related Structures

The structure of this compound, containing both a ketone and a carboxylic acid, is amenable to intramolecular cyclization. This process typically involves the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic carbonyl carbon of the ketone.

In related γ-hydroxy acids, intramolecular cyclization leads to the formation of lactones, which are cyclic esters. youtube.com The mechanism involves the protonation of the carbonyl group of the carboxylic acid, followed by the nucleophilic attack of the hydroxyl group on the carbonyl carbon. This forms a tetrahedral intermediate, which then eliminates a molecule of water to form the stable lactone ring. youtube.com For γ-keto acids like this compound, a similar cyclization can occur, often under acidic conditions, to form a five-membered lactone ring with a hydroxyl group, which exists in equilibrium with the open-chain form.

More complex tandem cyclizations have been achieved in related structures. For instance, γ-hydroxy acetylenic ketones can undergo a Brønsted acid-catalyzed intramolecular tandem double cyclization with alkynes to synthesize naphtho[1,2-b]furan-3-ones. acs.org Another powerful strategy is the asymmetric reductive amination of keto acids followed by intramolecular cyclization to produce chiral lactams, which are important in medicinal chemistry. researchgate.net This cascade process, often catalyzed by ruthenium complexes, can construct five-, six-, or seven-membered rings with high yields and excellent enantioselectivities. researchgate.net

The table below outlines different intramolecular cyclization processes in structures related to γ-keto acids.

Starting MaterialReaction TypeCatalyst/ConditionsProduct
γ-Hydroxy AcidsIntramolecular EsterificationAcidicγ-Lactone
γ-Hydroxy Acetylenic KetonesTandem Double Cyclizationp-TsOH·H₂ONaphtho[1,2-b]furan-3-ones acs.org
γ-Keto Acids/EstersReductive Amination/CyclizationRu-catalyst, Ammonium Acetate (B1210297)Chiral γ-Lactams researchgate.net

Studies on Pummerer Reaction Applications for Related Compounds

The Pummerer rearrangement is a classic organic reaction involving the transformation of an alkyl sulfoxide into an α-acyloxy-thioether using an acid anhydride (B1165640), typically acetic anhydride. wikipedia.orgchem-station.com While not a direct reaction of this compound itself, the principles and intermediates of the Pummerer reaction are relevant to the chemistry of carbonyl compounds. The reaction proceeds through the formation of an electrophilic thionium ion intermediate, which is then trapped by a nucleophile. wikipedia.orgmanchester.ac.uk

The mechanism begins with the acylation of the sulfoxide by the anhydride. wikipedia.orgyoutube.com An elimination reaction, often catalyzed by the acetate byproduct, then generates the key thionium ion. wikipedia.orgyoutube.com Finally, the acetate (or another available nucleophile) attacks the thionium ion to yield the final product. wikipedia.org This reactivity has been exploited in various synthetic applications, including the synthesis of aldehydes and ketones upon hydrolysis of the α-acyloxy-thioether product. wikipedia.orgchem-station.com

Variations of the Pummerer reaction have been developed for more complex transformations. For example, β-keto sulfoxides react with acetic anhydride in the presence of a base to give α-hydroxy acid derivatives in high yields. acs.org This process involves an intermediary formation of an α-acetoxy-β-keto sulfide, which undergoes a base-catalyzed intramolecular oxidation-reduction with acetyl transfer. acs.org Furthermore, Pummerer-type reactions have been used to effect intramolecular cyclizations. The thionium ion intermediate can be trapped by an internal nucleophile, such as an amide, to form heterocyclic structures like oxazoles and furans. manchester.ac.uk

Key aspects of the Pummerer reaction and its variants are summarized below.

Reaction VariantSubstrateKey IntermediateTypical Product
Classical PummererAlkyl SulfoxideThionium ionα-Acyloxy-thioether wikipedia.org
Application for β-Keto Sulfoxidesβ-Keto Sulfoxideα-Acetoxy-β-keto sulfideα-Hydroxy Acid Derivative acs.org
Pummerer CyclizationAlkenylaryl Ketone derivativeThionium ionSubstituted Furan manchester.ac.uk
Long-Range PummererPropargyl Sulfoxide with internal amideConjugated Thionium ionVinyl-1,3-oxazole manchester.ac.uk

Derivatization and Structural Modification of 4 Cyclobutyl 4 Oxobutyric Acid

Synthesis of Esters and Amides

The carboxylic acid group of 4-cyclobutyl-4-oxobutyric acid is a prime site for derivatization to form esters and amides. These reactions are fundamental in organic synthesis and are often employed to modify a compound's polarity, solubility, and reactivity.

Ester Synthesis:

Standard esterification methods can be applied to this compound. These typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. While specific examples for this compound are not extensively documented in readily available literature, the synthesis of related esters, such as ethyl 4-cyclobutyl-3-oxobutanoate, has been described. The synthesis of this related β-ketoester involves a multi-step process starting from cyclobutylmethyl alcohol, which is converted to cyclobutylacetonitrile and then reacted with ethyl bromoacetate blogspot.com. This suggests that direct esterification of this compound with various alcohols (e.g., methanol, ethanol) under acidic conditions is a feasible and expected reaction. The synthesis of methyl 4-oxobutanoate from various precursors is also well-established, providing a basis for the esterification of its cyclobutyl analogue chemicalbook.comgoogle.comchemicalbook.com.

Amide Synthesis:

The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxyl group. This approach is widely used in the synthesis of a diverse range of amide derivatives. For instance, the reaction of succinic anhydride (B1165640) with n-butylamine yields 4-oxo-4-(butylamino)butanoic acid, demonstrating the formation of an amide from a related cyclic anhydride precursor chemicalbook.com. This principle can be extended to this compound, where reaction with various primary and secondary amines would yield the corresponding N-substituted amides. The study of reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines has shown the formation of amides as key intermediates in the synthesis of heterocyclic systems arabjchem.org.

Introduction of Substituents on the Butyric Acid Chain

Modification of the butyric acid chain of this compound, particularly at the α- and β-positions to the carboxyl group, can lead to a wide array of derivatives with potentially altered chemical and biological properties.

The introduction of substituents at the α-position (C-2) of the butyric acid chain can be achieved through various organic reactions. Standard methods for the α-functionalization of ketones and carboxylic acids can be adapted for this purpose. For example, enolate formation at the α-carbon followed by reaction with an electrophile (e.g., an alkyl halide) could introduce an alkyl group. Halogenation at the α-position is also a common transformation.

While specific examples for the direct substitution on the butyric acid chain of this compound are not prevalent in the reviewed literature, related synthetic strategies provide insight. For instance, the synthesis of 4-cyano-3-oxobutanoates involves the reaction of 4-halo-3-oxobutanoates with a cyanide source, demonstrating substitution at the C-3 position of a similar butanoate structure google.com. This suggests that functionalization of the butyric acid chain is a viable strategy for creating derivatives of this compound.

Functionalization of the Cyclobutyl Ring

The cyclobutyl ring of this compound presents another avenue for structural modification. The functionalization of cyclobutane (B1203170) rings is an active area of research, as these small, strained rings can impart unique conformational constraints on molecules.

Recent advancements in synthetic methodology have provided tools for the functionalization of cyclobutyl ketones. A notable strategy involves a formal γ-C-H functionalization of cyclobutyl aryl ketones. This method proceeds through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization. This approach allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones blogspot.comchemicalbook.com. A variety of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups, can be introduced at the 3-position of the cyclobutyl ring relative to the keto-butyric acid side chain. The resulting functionalized cyclobutyl ketone can then be further modified, for example, by converting the ketone to other functional groups blogspot.comchemicalbook.com.

Exploration of Analogues with Varied Alicyclic Systems (e.g., cyclopropyl, cyclohexyl)

To investigate the influence of the alicyclic ring size on the properties of the molecule, analogues of this compound with different cycloalkyl groups have been synthesized and studied.

Cyclopropyl Analogues: The synthesis of 4-cyclopropyl-4-oxobutanoic acid has been reported, allowing for a direct comparison with the cyclobutyl derivative. These compounds serve as valuable tools in medicinal chemistry and material science to understand how ring strain and conformational flexibility affect molecular interactions. The synthesis of methyl 4-cyclopropyl-3-oxobutanoate is also documented, indicating the accessibility of cyclopropyl-containing building blocks nih.gov.

Derivatives with Heterocyclic Moieties (e.g., oxetan-3-yl, thiazolyl)

Incorporating heterocyclic moieties into the structure of 4-oxo-butanoic acids can significantly alter their biological and chemical properties. This strategy is widely used in drug discovery to introduce new functionalities and interaction sites.

While direct synthesis of 4-cyclobutyl-4-oxo-butanoic acid derivatives with these specific heterocyclic moieties is not explicitly detailed in the available research, the synthesis of related structures provides a clear precedent. For example, the synthesis of 4-oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid has been reported, demonstrating the coupling of a thiazole ring to the butanoic acid backbone via an amide linkage.

The general approach to synthesizing such derivatives would likely involve the reaction of this compound or an activated form of it (like an acid chloride or ester) with an appropriate amino- or hydroxy-substituted heterocycle. Alternatively, a heterocyclic ketone could be used as a starting material in a reaction with a succinic acid derivative to construct the 4-oxo-butanoic acid framework.

Stereoselective Resolution Methodologies Utilizing Related Oxo-Butanoic Acid Derivatives

The butyric acid chain of this compound derivatives can contain chiral centers, particularly when substituents are introduced at the C-2 or C-3 positions. The separation of enantiomers, known as chiral resolution, is crucial for studying the stereochemistry-dependent properties of these molecules.

Common methods for chiral resolution of carboxylic acids involve the formation of diastereomeric salts with a chiral base. These diastereomers often have different solubilities, allowing for their separation by crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by removing the chiral auxiliary.

In the context of related 4-oxo-butanoic acids, studies on the metabolic chiral inversion of 4-phenyl-4-oxobutanoic acid derivatives have been conducted. These studies highlight the importance of stereochemistry in biological systems and the potential for enzymatic processes to interconvert enantiomers. The stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives has also been achieved through highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids, demonstrating that the cyclobutyl moiety can act as a chiral inducer doi.org. These findings underscore the importance of controlling stereochemistry in the synthesis and derivatization of such compounds.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

4-Cyclobutyl-4-oxobutyric acid is a bifunctional molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its unique composition, featuring both a cyclobutyl ketone and a carboxylic acid, allows for a variety of chemical transformations, making it an attractive starting material in medicinal chemistry and organic synthesis. The presence of the cyclobutyl ring introduces a degree of rigidity and specific stereochemistry to the molecules it is incorporated into.

Precursor for Advanced Organic Intermediates

The dual reactivity of this compound allows it to be a precursor to a range of advanced organic intermediates. The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol, while the ketone can be subject to nucleophilic attack, reduction, or conversion to other functional groups. These transformations can be carried out selectively, enabling the synthesis of a variety of downstream products.

For instance, the carboxylic acid can be activated and reacted with an amine to form an amide, or with an alcohol to form an ester. The ketone functionality, on the other hand, can be targeted by reducing agents to yield a secondary alcohol, or reacted with Grignard reagents to introduce new carbon-carbon bonds. This versatility makes this compound a useful starting point for the construction of molecules with specific functionalities and three-dimensional arrangements.

Role in the Construction of Heterocyclic Systems

The 1,4-relationship between the ketone and carboxylic acid groups in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. One of the most common applications of γ-keto acids is in the synthesis of five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms.

A notable example is the formation of lactams, which are cyclic amides. byjus.com Through a process of reductive amination followed by cyclization, this compound can be converted into a substituted pyrrolidinone, a common scaffold in medicinal chemistry. researchgate.netacs.org This transformation involves the reaction of the ketone with an amine to form an imine, which is then reduced, followed by an intramolecular condensation between the newly formed secondary amine and the carboxylic acid.

Contributions to Polymer Chemistry and Advanced Materials

In the realm of materials science, this compound has been identified as a potential component in the development of advanced polymers and biomaterials. Patents suggest its inclusion in "bioorthogonal compositions," which are systems of chemical reactions that can occur within a living system without interfering with native biochemical processes. google.com

In this context, compounds like this compound can be used as linkers or spacers to connect different molecular entities. For example, they can be incorporated into polymer backbones or attached to surfaces like hydrogels. google.com The carboxylic acid provides a convenient handle for attachment, while the cyclobutyl group can influence the physical properties of the resulting material, such as its rigidity, hydrophobicity, and thermal stability. These materials can have applications in drug delivery, tissue engineering, and diagnostics.

Applications in Agrochemical Research

While specific applications of this compound in agrochemical research are not extensively documented, the structural motifs present in the molecule are relevant to this field. The development of new pesticides and herbicides often involves the synthesis and screening of novel chemical structures. The cyclobutyl group, in particular, is a feature found in some modern agrochemicals. The introduction of such a strained ring system can influence the biological activity and selectivity of a molecule.

The general class of keto acids and their derivatives are known to be intermediates in the synthesis of various biologically active compounds. Therefore, it is plausible that this compound or its derivatives could be explored as building blocks for the discovery of new agrochemicals with desired properties such as enhanced efficacy, reduced environmental impact, or novel modes of action.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
IUPAC Name 4-cyclobutyl-4-oxobutanoic acid

Table 2: Potential Reactions of this compound

Functional Group Reaction Type Potential Product
Carboxylic Acid Esterification Ester
Carboxylic Acid Amidation Amide
Ketone Reduction Secondary Alcohol
Ketone Reductive Amination Amine

Computational Chemistry and Theoretical Studies on 4 Cyclobutyl 4 Oxobutyric Acid and Analogues

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack. For 4-Cyclobutyl-4-oxobutyric acid, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the carboxyl group would exhibit a positive potential, highlighting its acidic nature.

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analyses for Non-Covalent Interactions

The theory of Atoms in Molecules (AIM) developed by Richard Bader provides a method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds between them. By locating the bond critical points (BCPs) in the electron density and analyzing the properties of the density at these points, one can determine the nature of the chemical bonds, whether they are covalent or involve non-covalent interactions such as hydrogen bonds or van der Waals forces.

The Reduced Density Gradient (RDG) analysis is a more recent technique that is particularly useful for visualizing and characterizing weak non-covalent interactions. The RDG is a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of non-covalent interactions can be identified and visualized as surfaces in real space. For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen, as well as other weak interactions that contribute to the stability of certain conformers.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The structure and energy of the transition state are critical for understanding the kinetics and feasibility of a reaction.

For this compound, computational methods could be used to study a variety of reactions, such as its synthesis, decomposition, or its participation in further chemical transformations. For example, a computational transition state search could elucidate the mechanism of the intramolecular cyclization of the molecule or its reaction with other reagents. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted.

Spectroscopic Characterization and Structural Elucidation Techniques for 4 Cyclobutyl 4 Oxobutyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-cyclobutyl-4-oxobutyric acid. Both ¹H and ¹³C NMR spectra provide unique and complementary information about the molecular environment of each atom.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. The protons on the carbon atoms adjacent to the two carbonyl groups (the α-protons) are deshielded and would resonate in the 2.5-3.5 ppm region. Specifically, the methylene protons adjacent to the carboxylic acid carbonyl (C-2) are expected around 2.5-2.8 ppm, while the methylene protons adjacent to the ketone carbonyl (C-3) would appear slightly further downfield, around 2.8-3.2 ppm. The methine proton on the cyclobutyl ring attached to the carbonyl group is also deshielded and would likely appear as a multiplet around 3.0-3.5 ppm. The remaining cyclobutyl methylene protons would produce complex multiplets in the upfield region of 1.8-2.4 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically the most downfield signal, expected in the 175-185 ppm range. libretexts.org The ketone carbonyl carbon is also significantly deshielded, with a characteristic chemical shift in the 205-220 ppm region. libretexts.org The carbons alpha to the carbonyls (C-2 and C-3) would appear in the 30-40 ppm range. The methine carbon of the cyclobutyl ring attached to the ketone (C-1') would be found around 45-55 ppm, while the other cyclobutane (B1203170) carbons would resonate at higher fields, typically between 15-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (s, 1H)175 - 185
C2-H₂2.5 - 2.8 (t, 2H)30 - 35
C3-H₂2.8 - 3.2 (t, 2H)35 - 40
C4 (Ketone C=O)-205 - 220
C1'-H (Cyclobutyl)3.0 - 3.5 (m, 1H)45 - 55
C2'/C4'-H₂ (Cyclobutyl)1.8 - 2.4 (m, 4H)20 - 30
C3'-H₂ (Cyclobutyl)1.8 - 2.4 (m, 2H)15 - 20

(s = singlet, t = triplet, m = multiplet)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₁₂O₃. The exact mass (monoisotopic mass) can be calculated and confirmed by HRMS, which is a critical step in identifying the compound.

Table 2: Molecular Formula and Mass Data for this compound.

ParameterValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
Exact Mass156.07864 Da

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound will undergo characteristic fragmentation. The fragmentation patterns are dominated by cleavages adjacent to the carbonyl groups (α-cleavage) and rearrangements like the McLafferty rearrangement. researchgate.netjove.comjove.com

Key fragmentation pathways include:

α-Cleavage at the ketone: This is often a dominant fragmentation pathway for ketones. jove.comjove.com Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring results in the formation of a stable cyclobutylcarbonyl cation ([C₄H₇CO]⁺, m/z = 83) or the loss of the cyclobutyl group as a radical to form an acylium ion at m/z = 99. Alternatively, cleavage on the other side of the ketone can lead to the loss of the propionic acid radical, forming a cyclobutyl cation ([C₄H₇]⁺, m/z = 55).

McLafferty Rearrangement: Ketones with accessible gamma-hydrogens can undergo this characteristic rearrangement. jove.comjove.comlibretexts.org In this case, a hydrogen atom from the C-2 position of the butyric acid chain can transfer to the ketone oxygen, leading to the cleavage of the C-2/C-3 bond and the elimination of a neutral ethene molecule, resulting in an ion at m/z = 128.

Carboxylic Acid Fragmentation: The carboxylic acid group can lose a water molecule (M-18) or a hydroxyl radical (M-17). Cleavage of the C-2/C-3 bond can also occur, leading to fragments characteristic of the butyric acid chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

m/zPossible Fragment IonFragmentation Pathway
156[C₈H₁₂O₃]⁺˙Molecular Ion (M⁺˙)
128[C₆H₈O₃]⁺˙McLafferty Rearrangement (Loss of C₂H₄)
99[C₄H₃O₃]⁺α-Cleavage (Loss of C₄H₉•)
83[C₅H₇O]⁺α-Cleavage (Loss of •CH₂CH₂COOH)
55[C₄H₇]⁺α-Cleavage (Loss of •COCH₂CH₂COOH)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is crucial for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to its two carbonyl groups and the hydroxyl group. The most distinct feature for the carboxylic acid is the extremely broad O-H stretching vibration, which typically appears between 2500 and 3300 cm⁻¹. This broadness is due to hydrogen bonding. The spectrum will also show two distinct C=O stretching absorptions. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the ketone C=O stretch typically appears at a slightly higher wavenumber, around 1715-1735 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups in the alkyl chain and cyclobutyl ring will cause sharp absorptions in the 2850-3000 cm⁻¹ region. docbrown.info Vibrations associated with the cyclobutane ring itself, such as ring deformation, are expected in the fingerprint region (below 1500 cm⁻¹). docbrown.infodtic.mil

Table 4: Characteristic Vibrational Spectroscopy Frequencies for this compound.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)FT-IR2500 - 3300Strong, Very Broad
C-H Stretch (Alkyl)FT-IR / Raman2850 - 3000Strong (IR), Medium (Raman)
C=O Stretch (Ketone)FT-IR / Raman1715 - 1735Strong
C=O Stretch (Carboxylic Acid)FT-IR / Raman1700 - 1725Strong
C-O Stretch (Carboxylic Acid)FT-IR1210 - 1320Strong
Cyclobutane Ring VibrationsFT-IR / Raman800 - 1250Medium-Weak

Chemical Biology Interactions and Biochemical Pathway Investigations

Role as an Intermediate or Metabolite in Environmental Chemical Biology Models (e.g., atmospheric oxidation products)

While direct studies on the atmospheric fate of 4-cyclobutyl-4-oxobutyric acid are not extensively documented, its structural features as a ketoacid with a cyclobutyl moiety suggest a potential role as an intermediate in environmental chemical biology models, particularly in the context of atmospheric oxidation. The atmospheric chemistry of organic compounds is largely driven by reactions with hydroxyl radicals (•OH), which can lead to the formation and subsequent degradation of a variety of oxygenated products. copernicus.org

Research on analogous compounds provides insight into the potential environmental pathways of this compound. For instance, studies on the oxidation of cyclobutyl methyl ketone (CMK), a structurally similar compound, have been used to understand the atmospheric degradation of pinonic acid, a significant oxidation product of α-pinene. copernicus.org The oxidation of CMK by hydroxyl radicals was found to yield smaller, more functionalized products such as succinic acid, 4-hydroxybutanoic acid, and 4-oxobutanoic acid. copernicus.org This suggests that the cyclobutyl ring is susceptible to ring-opening reactions under atmospheric conditions.

Based on these analogous findings, it can be inferred that this compound could be an intermediate in the atmospheric oxidation of larger cyclobutyl-containing volatile organic compounds (VOCs). Once formed, it would likely undergo further oxidation. The presence of both a ketone and a carboxylic acid functional group provides multiple sites for reaction with atmospheric oxidants. The degradation process could involve the cleavage of the cyclobutyl ring, leading to the formation of various dicarboxylic acids and other smaller, oxygenated molecules. These smaller, more soluble compounds can then be removed from the atmosphere through wet or dry deposition.

The environmental fate of cycloalkyl carboxylic acids is an area of active research, as these compounds can contribute to the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. nih.gov The specific reaction pathways and products for this compound would depend on various factors, including atmospheric conditions and the presence of other pollutants.

Table 1: Potential Atmospheric Oxidation Products of this compound (Inferred from Analogous Compounds)

Precursor CompoundPotential Oxidation ProductsEnvironmental Significance
This compoundSuccinic acid, Malonic acid, Glyoxylic acid, Smaller dicarboxylic acidsContribution to secondary organic aerosol (SOA) formation, influence on atmospheric acidity and cloud condensation nuclei (CCN) activity.

Enzyme-Substrate Interactions in In Vitro Systems

The interaction of this compound with enzymes in in vitro systems has not been specifically detailed in the available literature. However, based on its structure as a ketoacid, its metabolism would likely involve enzymes that act on similar substrates. Ketoacids are crucial intermediates in various metabolic pathways, including the catabolism of amino acids and fatty acids. wikipedia.orgbyjus.comnih.gov

The metabolism of ketoacids typically involves dehydrogenase complexes, which catalyze their oxidative decarboxylation. und.edunih.gov These enzymatic reactions are fundamental for energy production and the biosynthesis of other molecules. The general mechanism involves the enzyme binding to the ketoacid substrate, followed by a reaction that often requires coenzymes such as NAD+ and coenzyme A. und.edu

The specificity of an enzyme for its substrate is determined by the precise three-dimensional structure of its active site. walshmedicalmedia.com The cyclobutyl group of this compound would play a significant role in its interaction with an enzyme's active site. The size, shape, and hydrophobicity of the cyclobutyl ring would influence the binding affinity and orientation of the substrate within the active site. Enzymes that metabolize other ketoacids with cyclic or branched-chain structures might exhibit some activity towards this compound.

In vitro studies are essential for characterizing such enzyme-substrate interactions. nih.govproquest.comresearchgate.net These studies can determine key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the catalytic rate (kcat). These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

Table 2: General Principles of Enzyme-Substrate Interactions for Ketoacids

Enzyme ClassGeneral FunctionRole of CoenzymesInfluence of Substrate Structure
Ketoacid DehydrogenasesCatalyze the oxidative decarboxylation of ketoacids. und.eduOften require NAD+ as an electron acceptor and Coenzyme A for the formation of acyl-CoA derivatives. und.eduThe size and shape of the alkyl or cycloalkyl group of the ketoacid affect binding to the enzyme's active site and catalytic efficiency.
TransaminasesCatalyze the transfer of an amino group to a ketoacid, forming an amino acid. nih.govTypically utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.The structure of the ketoacid determines the resulting amino acid.

Modulation of Enzyme Activity by Analogues (e.g., PHD1, arginase)

While there is no specific information on analogues of this compound modulating the activity of prolyl hydroxylase domain 1 (PHD1) or arginase, the general principle of using small molecules to inhibit or activate enzymes is a cornerstone of drug discovery. The structure of this compound, with its cyclobutyl ring and carboxylic acid functionality, provides a scaffold that could be chemically modified to create analogues with specific inhibitory properties.

PHD1 Inhibition:

PHD enzymes are involved in the cellular response to hypoxia. nih.gov They hydroxylate proline residues on hypoxia-inducible factors (HIFs), marking them for degradation. Inhibition of PHDs stabilizes HIFs, which can be a therapeutic strategy for conditions like anemia. nih.gov Many PHD inhibitors are 2-oxoglutarate analogues, and the design of these inhibitors often incorporates cyclic moieties to enhance binding to the active site. Although no direct analogues of this compound are reported as PHD1 inhibitors, the presence of a cyclic group is a feature found in some known inhibitors, suggesting that a cyclobutyl-containing scaffold could potentially be explored for this purpose.

Arginase Inhibition:

Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.gov It plays a role in various physiological and pathological processes, and its inhibition is being investigated for the treatment of cardiovascular diseases and cancer. nih.govmedchemexpress.com Arginase inhibitors are designed to bind to the active site of the enzyme, preventing the breakdown of arginine. Several known arginase inhibitors incorporate cyclic structures, including pyrrolidine (B122466) and other ring systems, to achieve high potency and selectivity. nedp.comgd3services.com The cyclobutyl group in an analogue of this compound could potentially be designed to fit within the active site of arginase and interact with key amino acid residues, thereby modulating its activity.

The development of enzyme modulators is a complex process that involves synthesizing a library of analogues and screening them for activity in in vitro assays. Structure-activity relationship (SAR) studies are then conducted to optimize the chemical structure for improved potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Synthetic Routes for γ-Keto Acids

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For γ-keto acids, the development of stereoselective synthetic routes is crucial for accessing enantiomerically pure compounds, which can exhibit distinct biological activities.

Recent research has highlighted several promising strategies for the asymmetric synthesis of related chiral structures. For instance, the asymmetric hydrogenation of γ-keto acids using catalyst systems like Ni-Zn has been shown to produce chiral γ-valerolactones with high yields and enantiomeric excess (up to 99% yield and 98% ee). ynu.edu.cn This approach provides an economical and efficient pathway to valuable chiral building blocks. ynu.edu.cn Another strategy involves the diastereoselective reduction of γ-keto amides, which can then be cyclized to form γ-butyrolactones with contiguous chiral centers. researchgate.net

Future work in this area should focus on expanding the substrate scope of these catalytic systems to include a wider variety of γ-keto acids with different substitution patterns, including the cyclobutyl moiety. The development of new chiral ligands and catalysts that can operate under milder conditions with higher turnover numbers remains a significant challenge. Biocatalytic methods, using enzymes like ketoreductases, also present a promising avenue for the stereoselective reduction of the keto group in γ-keto nitriles, which can then be converted to chiral γ-lactones. georgiasouthern.edu

Catalytic SystemSubstrateProductYieldEnantiomeric Excess (ee)
Ni-Znγ-aryl keto acidsChiral γ-valerolactonesup to 99%up to 98%
Ru-PHOX-Ruγ-keto acidsEnantiopure γ-lactones--
Palladium/zincγ-keto carboxylic acidsChiral γ-lactones--

Exploration of Underutilized Reactivity Modes of the Cyclobutyl-Keto-Carboxylic Acid Moiety

The unique structural features of the cyclobutyl-keto-carboxylic acid moiety—a strained four-membered ring adjacent to a ketone and a carboxylic acid—suggest a rich and potentially underexplored reactivity profile. The cyclobutene (B1205218) ring, for example, is known to undergo force-triggered disrotatory ring-opening, a formally forbidden reaction that can be influenced by substituents. hhu.de While not a cyclobutene, the cyclobutyl group in 4-cyclobutyl-4-oxobutyric acid could potentially participate in mechanochemical transformations.

Future research could investigate the activation of the C-C bonds within the cyclobutyl ring under various conditions, such as photochemical, electrochemical, or transition-metal-catalyzed reactions. The interplay between the ketone and carboxylic acid functionalities could also be exploited to direct novel intramolecular cyclizations or rearrangements, leading to complex molecular architectures. For example, the neighboring carbonyl group in 3-alkynoates has been shown to assist in the regioselective hydration to form γ-keto esters. nih.gov A similar participatory role could be envisioned for the carboxylic acid group in transformations of the cyclobutyl ketone.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical properties. acs.orgnih.gov For a molecule like this compound, advanced computational methods can provide invaluable insights into its conformational preferences, electronic structure, and reactivity. acs.orgnih.gov

Future research should employ a combination of quantum mechanics (QM) and machine learning (ML) to build predictive models for the reactivity of γ-keto acids. nih.gov These models could be used to:

Predict reaction outcomes: By simulating reaction pathways, computational models can help identify the most likely products and intermediates, guiding experimental design.

Design novel catalysts: Computational screening can accelerate the discovery of new catalysts for stereoselective transformations of γ-keto acids.

Understand substituent effects: The impact of modifying the cyclobutyl ring or other parts of the molecule on its reactivity and properties can be systematically studied. hhu.de

Elucidate reaction mechanisms: Detailed computational studies can provide a deeper understanding of the transition states and intermediates involved in reactions of the cyclobutyl-keto-carboxylic acid moiety.

The integration of artificial intelligence with computational methods is expected to further enhance the capabilities of predictive chemistry, enabling the design of more efficient and selective chemical reactions. mdpi.comarxiv.org

Computational MethodApplication
Quantum Mechanics (QM)Calculation of ground state energy, electronic structure, and reaction pathways. nih.gov
Machine Learning (ML)Development of predictive models for chemical properties and reaction outcomes. acs.orgnih.gov
Molecular Dynamics (MD)Simulation of molecular motion and conformational changes.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. mdpi.com For the synthesis of this compound and its derivatives, the integration of flow chemistry and sustainable methodologies offers significant advantages. mdpi.comrsc.org

Sustainable synthesis methodologies that could be applied include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or cyclopentyl methyl ether. nih.gov

Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. mdpi.com

Use of renewable feedstocks: Exploring synthetic routes that start from biomass-derived platform molecules. researchgate.net

Electrochemical synthesis: Utilizing electricity as a clean reagent to drive chemical transformations, which can avoid the use of harsh oxidizing or reducing agents. uni-mainz.de

Discovery of Novel Derivatization Strategies for Functional Materials and Chemical Biology Probes

The carboxylic acid and ketone functionalities of this compound make it an ideal scaffold for the development of new functional materials and chemical biology probes. Derivatization of these functional groups can be used to attach the molecule to polymers, surfaces, or biomolecules.

In the realm of functional materials , this compound could serve as a building block for specialty polymers with unique thermal or mechanical properties. chemimpex.com Its incorporation into polymer chains could introduce specific functionalities for applications in coatings, adhesives, or advanced composites.

For chemical biology , derivatization strategies can be employed to create probes for studying biological processes. The ketone or carboxylic acid can be modified to include reporter tags such as fluorophores or biotin (B1667282) for visualization and affinity purification. sigmaaldrich.com The development of novel derivatization agents, such as 2-hydrazinoquinoline, allows for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov Future research could focus on designing and synthesizing derivatives of this compound that can act as specific inhibitors or imaging agents for biological targets.

Functional GroupDerivatization ReactionApplication
Carboxylic AcidAmide bond formation, esterificationAttachment to polymers, biomolecules, reporter tags. nih.gov
KetoneHydrazone formation, oxime formationBioconjugation, development of chemical probes. nih.gov

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate; collect residues in chemical waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.